molecular formula C14H19N3O2 B2885098 1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899990-33-1

1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2885098
CAS No.: 899990-33-1
M. Wt: 261.325
InChI Key: DIALMUMVNVKMIM-UHFFFAOYSA-N
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Description

1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of an appropriate isocyanate with an amine. The reaction conditions may include:

  • Solvent: Common solvents include dichloromethane, toluene, or ethanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to active sites: Inhibiting enzyme activity or receptor function.

    Modulating signaling pathways: Affecting cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methoxypropan-2-yl)-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole ring.

    1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-indol-2-yl)urea: The indole nitrogen is substituted at a different position.

    1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-indol-3-yl)thiourea: Contains a sulfur atom instead of oxygen in the urea moiety.

Uniqueness

1-(1-methoxypropan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(1-methoxypropan-2-yl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10(9-19-3)15-14(18)16-12-8-17(2)13-7-5-4-6-11(12)13/h4-8,10H,9H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIALMUMVNVKMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)NC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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